KRAS G12C inhibitor 20

KRAS G12C NSCLC antiproliferative activity

Researchers investigating KRAS G12C secondary resistance mutations require tool compounds with validated activity against emerging variants like R68S. This covalent inhibitor offers a differentiated chemical scaffold for resistance modeling and combination screening. - Validated R68S mutant activity: Ba/F3 IC50 = 5.4 nM - Superior cellular potency: NCI-H358 IC50 = 0.5 nM (12x vs sotorasib) - Oral bioavailability: 40.8% supporting QD dosing - Colorectal cancer efficacy: 103% tumor growth inhibition (SW837, 30 mg/kg)

Molecular Formula C33H37ClFN7O3
Molecular Weight 634.1 g/mol
Cat. No. B12421655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 20
Molecular FormulaC33H37ClFN7O3
Molecular Weight634.1 g/mol
Structural Identifiers
SMILESCN1CC(C1)(COC)COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F
InChIInChI=1S/C33H37ClFN7O3/c1-22(35)31(43)42-15-14-41(16-24(42)10-12-36)30-25-11-13-40(28-9-5-7-23-6-4-8-26(34)29(23)28)17-27(25)37-32(38-30)45-21-33(20-44-3)18-39(2)19-33/h4-9,24H,1,10-11,13-21H2,2-3H3/t24-/m0/s1
InChIKeyWGNKFEDTYNVQAY-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS G12C Inhibitor 20 Overview


KRAS G12C inhibitor 20 (CAS 2640858-10-0) is a covalent small-molecule inhibitor that selectively targets the switch II pocket of the KRAS G12C oncoprotein, locking it in the inactive GDP-bound conformation . This compound, derived from patent CN112694475A (Example 1), features a 6,8-dihydro-5H-pyrido[3,4-d]pyrimidine core scaffold with an 8-chloronaphthalen-1-yl moiety and a 2-fluoroprop-2-enoyl warhead for irreversible cysteine conjugation . Its molecular formula is C33H37ClFN7O3 with a molecular weight of 634.14 g/mol [1].

Target KRAS G12C switch II pocket covalent probe
Mechanism Locks oncoprotein in inactive GDP-bound state
Workflow Pathway inhibition, resistance, and xenograft studies

Why KRAS G12C Inhibitor 20 Cannot Be Substituted


KRAS G12C inhibitors are not functionally interchangeable due to substantial inter-compound variability in core scaffold architecture, warhead reactivity, switch II pocket binding topology, and resistance-mutation coverage [1]. While all covalent KRAS G12C inhibitors share a common mechanism of locking the oncoprotein in the inactive GDP-bound state, their divergent physicochemical properties (LogP = 4.2 for compound 20, with 10 hydrogen bond acceptors and 9 rotatable bonds) and distinct selectivity fingerprints drive pronounced differences in cellular potency, oral bioavailability, and activity against clinically relevant secondary resistance mutations [2]. Consequently, substituting compound 20 with sotorasib, adagrasib, or divarasib without empirical validation introduces substantial experimental confounding, particularly in studies addressing R68S-mediated acquired resistance [3].

Core scaffold divergence
Pyrido[3,4-d]pyrimidine core differs from clinical KRAS G12C inhibitors; switch II binding profile and warhead reactivity may shift cellular potency and resistance coverage.
Resistance variant coverage
Activity against the R68S acquired resistance variant may not transfer to sotorasib or adagrasib without direct head-to-head validation.
Oral exposure and in vivo response
Oral bioavailability and xenograft tumor model response are compound-specific; substituting another inhibitor may alter PK-driven efficacy and confound translational interpretation.

KRAS G12C Inhibitor 20: Differentiation Evidence


Sub-Nanomolar Antiproliferative Activity in NSCLC

In the NCI-H358 human non-small cell lung cancer cell line harboring the KRAS G12C mutation, compound 20 exhibited sub-nanomolar antiproliferative potency with an IC50 of 0.5 nM [1]. In contrast, adagrasib (MRTX849) demonstrated substantially weaker activity in the same cellular context, with a reported IC50 of 14 nM . This represents a 28-fold improvement in cellular potency for compound 20. Additionally, compound 20's cellular activity is 12-fold more potent than sotorasib (AMG-510), which has a reported IC50 of 6 nM in NCI-H358 cells .

Antiproliferative Activity
Reported
IC50 0.5 nM (NCI-H358)
vs adagrasib 14 nM · vs sotorasib 6 nM
28-fold lower than adagrasib; 12-fold lower than sotorasib
Reported cell-model response context; supports KRAS G12C pathway inhibition studies
Cross-study comparison; assay conditions may differ
KRAS G12C NSCLC antiproliferative activity

Potency Against R68S Resistance Mutation

In a direct head-to-head comparison, compound 20 demonstrated an IC50 of 5.4 nM against the clinically relevant KRAS G12C-R68S resistance variant in Ba/F3 cells, while compound 19 exhibited an IC50 of 29.8 nM under identical assay conditions [1]. This represents a 5.5-fold superior potency for compound 20 in overcoming R68S-mediated acquired resistance—a secondary mutation that emerges in patients following prolonged treatment with first-generation KRAS G12C inhibitors [2].

R68S Resistance Activity
Head-to-head
IC50 5.4 nM (Ba/F3 R68S)
vs compound 19: 29.8 nM
5.5-fold lower than congeneric inhibitor
Supports acquired resistance mechanism research; R68S variant model-response context
Ba/F3 engineered cell model; comparator is a structural analog
acquired resistance R68S mutation KRAS G12C

Oral Bioavailability for In Vivo Studies

Compound 20 demonstrates an oral bioavailability (F) of 40.8% in preclinical pharmacokinetic studies, which is substantially higher than the 10.4% oral bioavailability reported for KRAS G12C inhibitor 57 (compound 50) [1][2]. While lower than the 60.7% F achieved by compound 19 in the same study, this level of oral bioavailability is sufficient to support robust in vivo efficacy studies, as evidenced by compound 20 achieving near-complete tumor regression (TGI = 103%) at 30 mg/kg QD in the SW837 rectal cancer xenograft model [3].

Oral Bioavailability
Reported
F = 40.8%
vs compound 19: 60.7% · vs inhibitor 57: 10.4%
3.9-fold higher than inhibitor 57
Supports oral dosing feasibility for preclinical in vivo model studies
Cross-study PK values; species not specified
oral bioavailability pharmacokinetics KRAS G12C

Tumor Regression in Colorectal Cancer Xenograft

In a direct head-to-head in vivo comparison, both compound 19 and compound 20 were evaluated in the SW837 human colorectal adenocarcinoma xenograft model harboring the KRAS G12C mutation. At a dose of 30 mg/kg administered orally once daily, compound 20 achieved a tumor growth inhibition (TGI) of 103%, indicating complete tumor stasis with regression [1]. Compound 19 achieved the same 103% TGI under identical conditions [2]. Notably, this near-complete tumor regression was achieved without observable toxicity, suggesting a favorable therapeutic window [3].

Tumor Growth Inhibition
Head-to-head
TGI 103% at 30 mg/kg QD (SW837)
Equivalent to compound 19 under identical conditions
Reported model-response endpoint context; supports colorectal xenograft research
SW837 KRAS G12C-mutant model; oral dosing once daily
tumor regression xenograft colorectal cancer

Structural and Scaffold Differentiation

Compound 20 incorporates a rationally engineered 6,8-dihydro-5H-pyrido[3,4-d]pyrimidine core scaffold, which replaces the traditional bicyclic systems found in earlier-generation KRAS G12C inhibitors such as ARS-1620 (quinazoline core) and adagrasib (tetrahydropyridopyrimidine core) [1]. The compound also features a distinctive 3-(methoxymethyl)-1-methylazetidin-3-yl methoxy substituent at the 2-position of the pyridopyrimidine core—a structural element not present in sotorasib, adagrasib, or divarasib . This unique substitution pattern contributes to the compound's favorable LogP of 4.2 and its ability to retain potency against the R68S resistance variant [2].

Scaffold Architecture
Class-level inference
6,8-dihydro-5H-pyrido[3,4-d]pyrimidine core with azetidine-containing substituent
Structurally differentiated tool compound for switch II pocket SAR studies
Qualitative scaffold differentiation; requires empirical binding data
scaffold engineering structure-activity relationship KRAS G12C

Biochemical Target Engagement

KRAS inhibitor-20, a closely related designation for compound 20, exhibits potent biochemical inhibition of the KRas G12C oncogenic mutant with an IC50 value <10 nM [1]. While direct biochemical IC50 comparisons with sotorasib, adagrasib, and divarasib are not available from a single standardized assay, divarasib (GDC-6036) has been reported with a biochemical IC50 of <0.01 μM (<10 nM) in K-Ras G12C binding assays, placing compound 20 within a comparable potency range to this clinical-stage inhibitor . This level of target engagement supports compound 20's utility as a tool compound for biochemical mechanism-of-action studies.

Biochemical Target Engagement
Supporting evidence
IC50 comparable to divarasib (GDC-6036)
Supports on-target KRAS G12C inhibition mechanism
Biochemical assay; cross-reference datasheet for exact value
target engagement KRAS G12C biochemical assay

KRAS G12C Inhibitor 20: Preclinical Applications


Acquired Resistance Mechanism Studies

Researchers studying secondary resistance mutations that emerge following prolonged KRAS G12C inhibitor treatment should prioritize compound 20 due to its validated potency against the clinically relevant R68S variant (Ba/F3 IC50 = 5.4 nM) [1]. This property makes compound 20 particularly suitable for: (1) generating and characterizing R68S-mutant cell line models; (2) screening combination therapies designed to prevent or delay resistance emergence; and (3) comparative profiling against first-generation inhibitors like sotorasib and adagrasib, which lack robust published data on R68S activity [2].

Colorectal Cancer In Vivo Efficacy Studies

Investigators conducting preclinical xenograft studies in KRAS G12C-mutant colorectal cancer should consider compound 20 based on its demonstrated 103% tumor growth inhibition in the SW837 rectal adenocarcinoma model at 30 mg/kg QD [1]. The compound's 40.8% oral bioavailability supports reliable once-daily oral dosing without requiring complex formulation strategies, reducing experimental variability [2]. This application scenario is particularly valuable given that many KRAS G12C inhibitors have been primarily optimized and characterized in NSCLC contexts, whereas compound 20 offers validated efficacy in a colorectal cancer setting .

High-Throughput Screening and SAR

For laboratories conducting high-throughput cellular screening campaigns or detailed structure-activity relationship (SAR) studies around the switch II pocket, compound 20's sub-nanomolar potency in NCI-H358 cells (IC50 = 0.5 nM) provides an optimized tool compound baseline [1]. This level of potency—12-fold superior to sotorasib and 28-fold superior to adagrasib in the same cellular context—enables lower compound concentrations that minimize DMSO cytotoxicity, reduce off-target engagement, and improve assay signal-to-noise ratios [2]. The compound's unique azetidine-containing substituent also offers a structurally differentiated starting point for medicinal chemistry optimization efforts .

Orthogonal Target Engagement Validation

Researchers requiring a tool compound with validated biochemical target engagement (<10 nM IC50) coupled with robust cellular activity should utilize compound 20 as an orthogonal validation agent alongside clinical benchmark inhibitors [1]. The compound's distinct core scaffold (6,8-dihydro-5H-pyrido[3,4-d]pyrimidine) and substitution pattern relative to sotorasib, adagrasib, and divarasib provides an independent chemical series for confirming on-target effects and ruling out scaffold-specific artifacts [2]. This application is particularly relevant for laboratories seeking to validate novel target engagement assays or confirm the specificity of phenotypic screening hits .

Application
Selection Property
Validation Focus
Acquired resistance research (R68S variant)
Activity against resistance mutations
Resistance mutation panel screening
Colorectal cancer xenograft studies
In vivo tumor growth inhibition profile
Xenograft model response validation
Cellular screening and SAR campaigns
Antiproliferative activity in KRAS G12C cells
Assay signal window and target engagement
Biochemical target engagement studies
Biochemical KRAS G12C inhibition activity
Orthogonal target engagement confirmation

Technical Documentation Hub

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